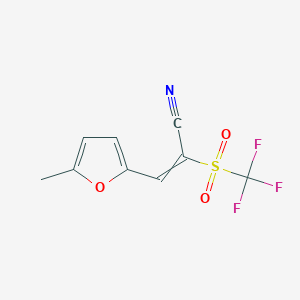
3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile is an organic compound that features a furan ring substituted with a methyl group, a trifluoromethanesulfonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could be:
Starting Material: 5-Methylfuran
Step 1: Introduction of the trifluoromethanesulfonyl group via sulfonylation.
Step 2: Formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction with an appropriate aldehyde and nitrile source.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with a palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Furanones, carboxylic acids
Reduction: Amines
Substitution: Sulfonamide derivatives, sulfonate esters
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology and Medicine
Pharmaceuticals: Potential precursor for drug development, especially in the synthesis of heterocyclic compounds with biological activity.
Industry
Materials Science: Used in the development of new materials with unique properties, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action for 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing trifluoromethanesulfonyl group and the electron-donating methyl group on the furan ring. These substituents can affect the compound’s interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile: Lacks the methyl group on the furan ring.
3-(5-Methylfuran-2-yl)-2-(methanesulfonyl)prop-2-enenitrile: Has a methanesulfonyl group instead of a trifluoromethanesulfonyl group.
Uniqueness
The presence of the trifluoromethanesulfonyl group in 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The methyl group on the furan ring also influences its steric and electronic characteristics, potentially leading to different reactivity and applications.
Properties
CAS No. |
195064-97-2 |
|---|---|
Molecular Formula |
C9H6F3NO3S |
Molecular Weight |
265.21 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-2-(trifluoromethylsulfonyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6F3NO3S/c1-6-2-3-7(16-6)4-8(5-13)17(14,15)9(10,11)12/h2-4H,1H3 |
InChI Key |
MGMVEMOUUWQETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
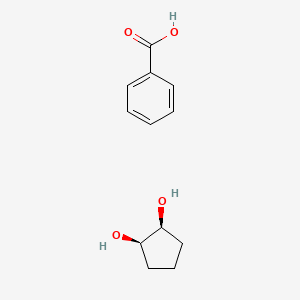
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)
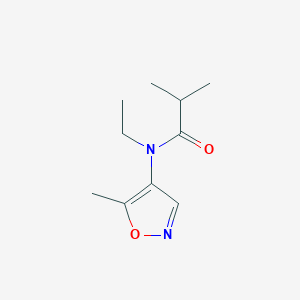
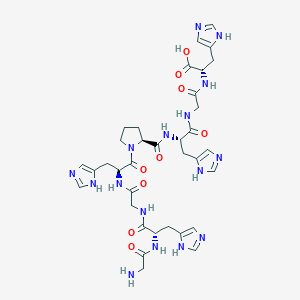
![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
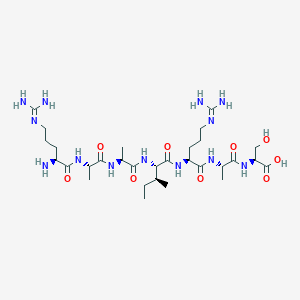
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)
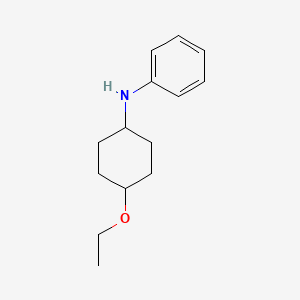
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)
![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)
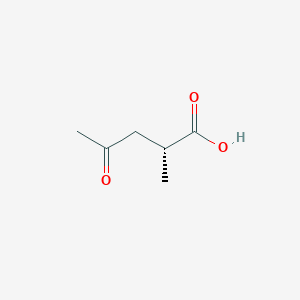
![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)
